Benzene, [(3-cyclohexen-1-yloxy)methyl]-
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Overview
Description
Benzene, [(3-cyclohexen-1-yloxy)methyl]-: is an organic compound with the molecular formula C13H16O. It is characterized by a benzene ring attached to a [(3-cyclohexen-1-yloxy)methyl] group. This compound is of interest due to its unique structure, which combines aromatic and alicyclic elements, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(3-cyclohexen-1-yloxy)methyl]- typically involves the reaction of benzyl chloride with 3-cyclohexen-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-cyclohexen-1-ol attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, [(3-cyclohexen-1-yloxy)methyl]- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyclohexene ring to a cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene.
Scientific Research Applications
Chemistry: Benzene, [(3-cyclohexen-1-yloxy)methyl]- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further functionalization .
Biology and Medicine: In biological research, this compound can be used to study the effects of aromatic and alicyclic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules .
Industry: Industrially, Benzene, [(3-cyclohexen-1-yloxy)methyl]- is used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable building block in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of Benzene, [(3-cyclohexen-1-yloxy)methyl]- involves its ability to participate in various chemical reactions due to the presence of both aromatic and alicyclic moieties. The benzene ring can undergo electrophilic aromatic substitution, while the cyclohexene ring can participate in addition reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
- Benzene, [(cyclohex-1-en-1-yl)methyl]-
- Benzene, 3-cyclohexen-1-yl-
- Benzene, 1-cyclohexyl-3-methyl-
Comparison: Benzene, [(3-cyclohexen-1-yloxy)methyl]- is unique due to the presence of an ether linkage between the benzene ring and the cyclohexene ring. This ether linkage imparts different reactivity compared to similar compounds that lack this feature. For example, Benzene, [(cyclohex-1-en-1-yl)methyl]- and Benzene, 3-cyclohexen-1-yl- do not have the oxygen atom linking the two rings, which affects their chemical behavior and applications .
Properties
IUPAC Name |
cyclohex-3-en-1-yloxymethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-5,7-8,13H,6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZCVVCVCDSALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453810 |
Source
|
Record name | Benzene, [(3-cyclohexen-1-yloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100611-66-3 |
Source
|
Record name | Benzene, [(3-cyclohexen-1-yloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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